molecular formula C19H21ClFNO2 B13339471 ((6S,7R)-4-Benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl)methanol

((6S,7R)-4-Benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl)methanol

Cat. No.: B13339471
M. Wt: 349.8 g/mol
InChI Key: VNNGTQWCWBMSLP-LPHOPBHVSA-N
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Description

((6S,7R)-4-Benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl)methanol is a complex organic compound characterized by its unique oxazepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((6S,7R)-4-Benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxazepane ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

((6S,7R)-4-Benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

((6S,7R)-4-Benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ((6S,7R)-4-Benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,6S,7R)-4-(4-Chloro-3-fluorophenyl)-4-azatricyclo[5.2.1.0 2,6]dec-8-ene-3,5-dione
  • Other oxazepane derivatives with similar structural features

Uniqueness

((6S,7R)-4-Benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl)methanol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21ClFNO2

Molecular Weight

349.8 g/mol

IUPAC Name

[(6S,7R)-4-benzyl-7-(4-chloro-3-fluorophenyl)-1,4-oxazepan-6-yl]methanol

InChI

InChI=1S/C19H21ClFNO2/c20-17-7-6-15(10-18(17)21)19-16(13-23)12-22(8-9-24-19)11-14-4-2-1-3-5-14/h1-7,10,16,19,23H,8-9,11-13H2/t16-,19-/m0/s1

InChI Key

VNNGTQWCWBMSLP-LPHOPBHVSA-N

Isomeric SMILES

C1CO[C@H]([C@@H](CN1CC2=CC=CC=C2)CO)C3=CC(=C(C=C3)Cl)F

Canonical SMILES

C1COC(C(CN1CC2=CC=CC=C2)CO)C3=CC(=C(C=C3)Cl)F

Origin of Product

United States

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